N'-[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamimidothioate
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Overview
Description
N’-[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamimidothioate is a complex organic compound characterized by its unique structure, which includes a pyridinium ion, a thiazole ring, and a carbamimidothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamimidothioate typically involves multiple steps:
Formation of the Pyridinium Ion: The starting material, 1-ethylpyridinium bromide, is synthesized by reacting pyridine with ethyl bromide under controlled conditions.
Thiazole Ring Formation: The thiazole ring is formed through a cyclization reaction involving appropriate precursors under specific conditions.
Condensation Reaction: The final step involves a condensation reaction between the pyridinium ion and the thiazole derivative, leading to the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamimidothioate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ion.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, under mild to moderate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N’-[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamimidothioate has several scientific research applications:
Mechanism of Action
The mechanism by which N’-[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamimidothioate exerts its effects involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Ethylpyridinium Bromide: A simpler compound with a pyridinium ion, used in various chemical reactions.
1,1’-Diethyl-4,4’-Bipyridinium Dibromide: Another pyridinium-based compound with different applications.
Uniqueness
N’-[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamimidothioate is unique due to its combination of a pyridinium ion, a thiazole ring, and a carbamimidothioate group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H13N5OS2 |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
N'-[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C12H13N5OS2/c1-2-8-4-3-5-17(7-8)10-9(20-12(18)15-10)6-14-16-11(13)19/h3-7H,2H2,1H3,(H3-,13,14,15,16,18,19) |
InChI Key |
RRRTUEKLXRJXPD-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=C[N+](=CC=C1)C2=C(SC(=O)N2)/C=N/N=C(/N)\[S-] |
Canonical SMILES |
CCC1=C[N+](=CC=C1)C2=C(SC(=O)N2)C=NN=C(N)[S-] |
Origin of Product |
United States |
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